
Vasoactive Intestinal Peptide: A Comprehensive
Technical Guide on its Structure, Sequence, and

Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vasoactive intestinal contractor

Cat. No.: B15589968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in

a multitude of physiological processes.[1][2] As a member of the glucagon/secretin superfamily,

it exerts its effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and

VPAC2.[1][3] This technical guide provides an in-depth overview of the structure and amino

acid sequence of human VIP, its biosynthesis from the precursor prepro-VIP, and the primary

signaling cascades it initiates. Detailed experimental protocols for the quantification of VIP and

the characterization of its signaling pathways are also presented to facilitate further research

and drug development efforts targeting this important neuropeptide.

Structure and Amino Acid Sequence of Vasoactive
Intestinal Peptide
Vasoactive Intestinal Peptide is a linear polypeptide characterized by a specific 28-amino acid

sequence.[1][2] The primary structure of human VIP is highly conserved across several

species, including porcine and rat.[4] The peptide features a helical conformation, particularly in

a membrane-mimicking environment, which is crucial for its interaction with its receptors.[4][5]
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The sequence of human Vasoactive Intestinal Peptide is detailed below. The C-terminus of the

mature peptide is amidated, a common post-translational modification for many neuropeptides.

[4]

Property Details

Full Name Vasoactive Intestinal Peptide

Abbreviation VIP

Number of Amino Acids 28

Amino Acid Sequence (Three-Letter Code)

His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-

Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-

Leu-Asn-Ser-Ile-Leu-Asn-NH2

Amino Acid Sequence (One-Letter Code) HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH2

UniProt Accession Number P01282

Molecular Formula C147H238N44O42S

Molecular Weight 3325.80 Da

Biosynthesis and Processing of Prepro-VIP
VIP is synthesized from a larger precursor protein called prepro-VIP.[4] The human prepro-VIP

is a 170-amino acid protein.[4] The processing of this precursor is a multi-step process

involving enzymatic cleavage to yield the mature VIP and other biologically active peptides,

such as Peptide Histidine Methionine (PHM).[4]

The processing of prepro-VIP can vary between tissues, leading to different profiles of resulting

peptides.[6] The initial cleavage of the signal peptide from prepro-VIP results in pro-VIP.[4] Pro-

VIP is then further processed by prohormone convertases to generate several peptides,

including PHM and VIP.[4] The final step in the maturation of VIP and PHM involves the

amidation of their C-terminus.[4]
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Processing of the prepro-VIP precursor protein.

Signaling Pathways
VIP exerts its biological effects by binding to two subtypes of G protein-coupled receptors:

VPAC1 and VPAC2.[3] Both receptors are primarily coupled to the Gs alpha subunit, leading to

the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)

levels.[3][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn

phosphorylates various downstream targets, including transcription factors like CREB, to

modulate gene expression.[1]

While the Gs-cAMP-PKA pathway is the canonical signaling route for VIP, evidence suggests

that under certain conditions, VIP receptors can also couple to other G proteins, such as Gq or

Gi, to activate alternative signaling pathways like the phospholipase C (PLC) pathway.[3][8]
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The primary VIP signaling pathway via VPAC receptors.
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Quantitative Data
The interaction of VIP with its receptors and its subsequent biological activity can be quantified.

The following table summarizes key quantitative parameters. It is important to note that these

values can vary depending on the specific cell type, tissue, and experimental conditions used.

Parameter Receptor Ligand
Value

(EC50/Kd)
Cell Line/Tissue

Binding Affinity

(Kd)
Human VPAC1 VIP ~0.5 - 5 nM

Transfected

Cells

Binding Affinity

(Kd)
Human VPAC2 VIP ~0.5 - 5 nM

Transfected

Cells

Potency (EC50)

for cAMP

Accumulation

Human VPAC1 VIP ~0.1 - 1 nM
Transfected

Cells[9]

Potency (EC50)

for cAMP

Accumulation

Human VPAC2 VIP ~0.1 - 0.8 nM
Transfected

Cells[9]

Experimental Protocols
Quantification of VIP using Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method for quantifying VIP levels in biological samples

like plasma.[10][11]

Principle: This is a competitive binding assay where unlabeled VIP in the sample competes

with a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP) for binding to a limited number of anti-

VIP antibodies.[12][13] The amount of radioactivity in the antibody-bound fraction is inversely

proportional to the concentration of unlabeled VIP in the sample.[12][13]

Detailed Methodology:

Preparation of Standards and Samples:
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Prepare a series of VIP standards of known concentrations by serially diluting a stock

solution.[13][14]

Collect plasma samples in tubes containing EDTA and aprotinin to prevent peptide

degradation, and keep them on ice.[15] Centrifuge at 4°C to separate the plasma and

store at -80°C until use.

Assay Procedure:

Pipette standards, controls, and samples into respective tubes.[14]

Add a specific dilution of the anti-VIP antibody to all tubes except the non-specific binding

(NSB) tubes.[13]

Incubate for 24 hours at 4°C to allow for the binding of VIP to the antibody.[13]

Add a fixed amount of ¹²⁵I-labeled VIP to all tubes and incubate for another 24 hours at

4°C.[13]

Separation of Bound and Free VIP:

Add a second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to

precipitate the primary antibody-antigen complexes.[12][13]

Incubate for 30-60 minutes at 4°C.[13]

Centrifuge the tubes to pellet the precipitate.[13]

Measurement and Data Analysis:

Decant the supernatant and measure the radioactivity in the pellet using a gamma

counter.

Generate a standard curve by plotting the percentage of bound radiolabel against the

concentration of the VIP standards.

Determine the concentration of VIP in the samples by interpolating their corresponding

bound radioactivity from the standard curve.
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Quantification of VIP using Enzyme-Linked
Immunosorbent Assay (ELISA)
ELISA is another common method for the quantification of VIP, offering a non-radioactive

alternative to RIA.

Principle: A competitive ELISA format is typically used.[16] VIP in the sample competes with a

known amount of biotinylated VIP for binding to a limited number of anti-VIP antibodies coated

on a microplate. The amount of bound biotinylated VIP is then detected using a streptavidin-

horseradish peroxidase (HRP) conjugate and a colorimetric substrate.[16] The color intensity is

inversely proportional to the amount of VIP in the sample.

Detailed Methodology:

Preparation of Reagents:

Prepare all reagents, including standards, samples, and working solutions of biotinylated

VIP and streptavidin-HRP, according to the manufacturer's instructions.[16]

Assay Procedure:

Add standards, controls, and samples to the wells of the anti-VIP antibody-coated

microplate.[16]

Add a fixed amount of biotinylated VIP to each well and incubate to allow for competitive

binding.[16]

Wash the plate to remove unbound reagents.[16]

Add streptavidin-HRP conjugate to each well and incubate.[16]

Wash the plate again to remove unbound conjugate.[16]

Detection and Measurement:

Add a TMB substrate solution to each well and incubate to develop color.[16]

Stop the reaction with a stop solution.[16]
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Measure the absorbance at 450 nm using a microplate reader.[16]

Data Analysis:

Generate a standard curve by plotting the absorbance values against the concentrations

of the VIP standards.

Calculate the concentration of VIP in the samples from the standard curve.

cAMP Accumulation Assay
This assay is used to determine the functional activity of VIP and its analogs by measuring the

intracellular accumulation of cAMP in response to receptor activation.[9]

Principle: Cells expressing VPAC receptors are treated with VIP. The activation of the Gs-

coupled receptors leads to the production of cAMP by adenylyl cyclase.[17] The accumulated

cAMP is then quantified, typically using a competitive immunoassay (e.g., HTRF or ELISA-

based) or a bioluminescent assay.[18][19][20]

Detailed Methodology:

Cell Culture and Seeding:

Culture cells stably or transiently expressing VPAC1 or VPAC2 receptors.

Seed the cells into a 96-well plate and allow them to attach overnight.[9]

Assay Procedure:

Wash the cells with a suitable buffer.

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the

degradation of cAMP.[9]

Add serial dilutions of VIP or test compounds to the wells and incubate for a specified time

(e.g., 20 minutes) at 37°C.[9]

Cell Lysis and cAMP Quantification:
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Lyse the cells using the lysis buffer provided in the cAMP assay kit.[9]

Quantify the cAMP concentration in the cell lysates using a commercially available cAMP

assay kit (e.g., HTRF, ELISA, or bioluminescent assay) following the manufacturer's

protocol.[9][18][19]

Data Analysis:

Generate a dose-response curve by plotting the cAMP concentration against the logarithm

of the VIP concentration.

Determine the EC50 value, which represents the concentration of VIP that elicits a half-

maximal response.[9]
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Workflow for a cAMP accumulation assay.
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Conclusion
This technical guide has provided a detailed overview of the structure, amino acid sequence,

and signaling mechanisms of Vasoactive Intestinal Peptide. The inclusion of quantitative data

and comprehensive experimental protocols offers a valuable resource for researchers and

professionals in the fields of neuroscience, endocrinology, and drug development. A thorough

understanding of VIP's molecular and cellular biology is essential for the exploration of its

therapeutic potential in various pathological conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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